molecular formula C16H12Cl2O3 B1360667 2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-55-2

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B1360667
M. Wt: 323.2 g/mol
InChI Key: QYGJAHNLHCLYNI-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H12Cl2O3 . It has an average mass of 323.171 Da and a monoisotopic mass of 322.016357 Da .


Molecular Structure Analysis

The molecular structure of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone” is 323.2 g/mol. It has a density of 1.363g/cm3 and a boiling point of 475.3ºC at 760 mmHg .

Scientific Research Applications

Fungicidal Activities

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone, when ketalized with epichlorohydrin or 3-chloropropane-1,2-diol, forms 2,2-diaryl-4-chloromethyl-1,3-dioxolanes. These compounds, when alkylated with sodium salts of imidazole or 1,2,4-triazole, exhibit high fungicidal activities (Talismanov & Popkov, 2007).

Photochemical Reactions

The photochemical reactions of 2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone with certain 1,3-dioxolanes and 1,3-oxathiolanes in CFCl3, in the presence of benzophenone, yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. This process involves the abstraction of a hydrogen atom from the substrate by photochemically excited benzophenone, leading to intermediate cyclic (thio)acetal radicals (Hartgerink et al., 1971).

Synthesis of Monoprotected 1,4-Diketones

Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone leads to the formation of corresponding 1,3-dioxolan-2-yl radicals. These radicals are trapped by α,β-unsaturated ketones to yield monoprotected 1,4-diketones. This synthesis method is particularly effective with cyclic enones (Mosca et al., 2001).

Polymer Development

High molecular weight poly(2,5-benzophenone) derivatives were synthesized using 2,5-dichloro-4′-substituted benzophenones. These polymers are organosoluble, show no evidence of crystallinity, and have high thermal stability. They were examined for ion exchange capacities, water absorption capacities, and proton conductivities, making them useful in proton exchange membranes (Ghassemi & Mcgrath, 2004).

Lithiation in Organic Synthesis

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone derivatives, such as 2-aryl-2-(chloroaryl)-1,3-dioxolanes, were lithiated ortho to the ketal group of the chloroaryl ring. This lithiation facilitated the synthesis of various ortho-functionalized benzophenone derivatives, highlighting its role in organic synthesis (Lukács et al., 2004).

Conformational Studies

The synthesis of certain 1,3-dioxolanes, such as α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, provides insights into their preferred conformation and interactions, useful for understanding molecular structures and designing new compounds (Irurre et al., 1992).

Photopolymerization Research

Research into novel photoinitiators for free radical polymerization has led to the development of compounds like benzophenone-di-1,3-dioxane (BP-DDO). This compound exhibits effective photopolymerization kinetics and is more efficient than benzophenone in initiating the polymerization of acrylates and methacrylates (Wang Kemin et al., 2011).

properties

IUPAC Name

(2,5-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-12-4-5-14(18)13(9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGJAHNLHCLYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645083
Record name (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-55-2
Record name Methanone, (2,5-dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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